![molecular formula C15H12N2O3S2 B2489390 N-(3-甲基-6,7-二氢-[1,4]二氧杂环[2,3-f][1,3]苯并噻唑-2-基亚乙酰基)噻吩-2-甲酰胺 CAS No. 1321874-16-1](/img/structure/B2489390.png)

N-(3-甲基-6,7-二氢-[1,4]二氧杂环[2,3-f][1,3]苯并噻唑-2-基亚乙酰基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

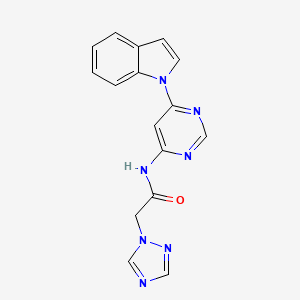

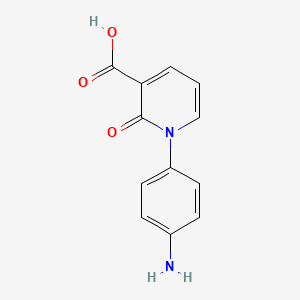

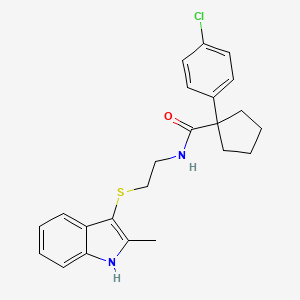

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide is a compound involving a thiophene derivative. Thiophene derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For example, Amr et al. (2010) describe the synthesis of novel thiophene derivatives using 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile as starting materials (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods like IR, NMR, and MS, as well as elemental analysis. For instance, the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was determined using X-ray diffraction, showcasing the importance of such techniques in understanding molecular structures (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, forming a range of compounds with potential biological activities. For example, synthesis involving condensation reactions and cyclization processes are common in the formation of these derivatives (Saeed, 2009).

科学研究应用

杂环化合物的合成和应用

合成和生物活性: 对苯并噻唑和噻吩衍生物的研究表明,这些化合物可以合成用于各种应用,包括作为抗炎、镇痛和抗微生物药剂。例如,从维斯纳金酮和赭酮酮衍生的新型苯并二呋喃基、1,3,5-三嗪和噻唑嘧啶衍生物展示出显著的抗炎和镇痛活性(A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020)。同样,苯并噻唑-异硫脲衍生物已被评估其在对乙酰氨基酚诱导的肝毒性模型中的抗氧化活性,展示了这些化合物在治疗应用中的潜力(Laura C. Cabrera-Pérez等,2016)。

抗微生物和对接研究: 乙基(4-取代的磷氧基)-苯二氧磷-4-氧代噻唑啉-噻吩-2-羧酸酯已被合成并评估其抗微生物活性,突显了噻吩衍生物在开发新型抗微生物药剂中的作用(YN Spoorthy et al., 2021)。这些研究包括对接研究,以了解这些化合物如何与生物靶标相互作用,为开发更有效的治疗药剂奠定基础。

抗肿瘤活性: 进一步研究将含有噻吩基团的双吡唑基噻唑衍生物揭示了潜在的抗肿瘤药剂。例如,一系列1,4-双(1-(5-(芳基偶氮基)噻唑-2-基)-5-(噻吩-2-基)-4,5-二氢-1H-吡唑-3-基)苯表现出对肝细胞癌(HepG2)细胞系的良好活性(Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016)。

缓蚀作用: 苯并噻唑衍生物也已被研究其在缓蚀中的应用,特别是对碳钢在酸性环境中的缓蚀。这展示了苯并噻唑和噻吩衍生物的多功能性,延伸至药物应用之外,涉及材料科学和工程(Zhiyong Hu et al., 2016)。

作用机制

Target of Action

SR-01000909229, also known as SR-9009, is a REV-ERB agonist . The primary targets of this compound are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in maintaining the body’s circadian rhythms .

Mode of Action

SR-9009 interacts with its targets by acting as a Rev-ErbA agonist . It mimics the effects of androgens on specific tissues, modulating normal metabolism processes and energy utilization in the body . It has been demonstrated that SR-9009 is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Biochemical Pathways

It is known that the compound increases exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that SR-9009 may influence pathways related to energy metabolism and cellular respiration.

Pharmacokinetics

Understanding the pharmacokinetics of a drug is crucial as it determines the onset, duration, and intensity of a drug’s effect

Result of Action

The molecular and cellular effects of SR-9009’s action are primarily related to its role as a REV-ERB agonist. By binding to and activating these receptors, SR-9009 can influence a variety of biological processes, including circadian rhythms, metabolism, and possibly even cancer cell viability .

Action Environment

The efficacy and stability of SR-9009, like many drugs, can be influenced by a variety of environmental factors. These may include temperature, humidity, and the presence of other substances in the body . .

属性

IUPAC Name |

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-17-9-7-10-11(20-5-4-19-10)8-13(9)22-15(17)16-14(18)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCWBWOHFFQKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)